In-depth Technical Guide to 1-(2-Chloropyrimidin-5-YL)ethanone
In-depth Technical Guide to 1-(2-Chloropyrimidin-5-YL)ethanone
CAS Number: 110100-00-0
This technical guide provides a comprehensive overview of 1-(2-Chloropyrimidin-5-YL)ethanone, a key building block in medicinal chemistry, particularly in the development of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
1-(2-Chloropyrimidin-5-YL)ethanone is a solid, heterocyclic ketone. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 110100-00-0 | [1] |
| Molecular Formula | C₆H₅ClN₂O | [1] |
| Molecular Weight | 156.57 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 92 °C | [1] |
| Boiling Point (Predicted) | 307.9 ± 15.0 °C | [1] |
| InChI Key | LISVHIVILJZRDH-UHFFFAOYSA-N | [2] |
Spectroscopic Data
2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show a singlet for the methyl protons and signals in the aromatic region for the pyrimidine protons.
2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will display a signal for the carbonyl carbon, the methyl carbon, and four distinct signals for the carbons of the pyrimidine ring.
2.3. Mass Spectrometry
The mass spectrum under electron ionization (EI) would likely show the molecular ion peak and characteristic fragmentation patterns, including the loss of the acetyl group and chlorine.
2.4. Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹, and characteristic bands for the C-Cl and C=N bonds of the chloropyrimidine ring.
Synthesis
While a specific, detailed experimental protocol for the synthesis of 1-(2-Chloropyrimidin-5-YL)ethanone is not widely published, a plausible and common method is the Friedel-Crafts acylation of 2-chloropyrimidine. This reaction typically involves an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
A generalized experimental workflow for a Friedel-Crafts acylation is depicted below:
Experimental Protocol (General Procedure for Friedel-Crafts Acylation):
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To a cooled (0-5 °C) suspension of a Lewis acid (e.g., aluminum chloride) in an inert solvent (e.g., dichloromethane), add the acylating agent (e.g., acetyl chloride) dropwise.
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Stir the mixture for a short period to allow for the formation of the acylium ion.
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Add 2-chloropyrimidine to the reaction mixture, maintaining the low temperature.
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Allow the reaction to warm to room temperature and stir until completion, monitoring by a suitable technique like Thin Layer Chromatography (TLC).
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Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
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Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure.
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Purify the crude product by a suitable method such as crystallization or column chromatography.
Applications in Drug Development
1-(2-Chloropyrimidin-5-YL)ethanone is a valuable intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors. The 2-chloropyrimidine moiety serves as a versatile scaffold that can be modified to interact with the ATP-binding site of various kinases.
4.1. Role as a Kinase Inhibitor Precursor
The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic substitution, allowing for the introduction of various amine-containing side chains. The acetyl group can be further modified, for example, by conversion to an oxime or by condensation reactions to build more complex heterocyclic systems. These modifications are crucial for achieving potency and selectivity for specific kinase targets.
The general synthetic strategy for utilizing 1-(2-Chloropyrimidin-5-YL)ethanone in the synthesis of kinase inhibitors is outlined below:
Safety and Handling
1-(2-Chloropyrimidin-5-YL)ethanone should be handled with care in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.
Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
This technical guide provides a summary of the available information on 1-(2-Chloropyrimidin-5-YL)ethanone. Further research is needed to fully characterize its spectroscopic properties and to develop detailed and optimized synthetic protocols.
